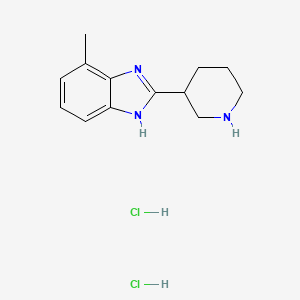

4-Methyl-2-(3-piperidinyl)-1h-benzimidazole dihydrochloride

Beschreibung

Historical Context of Benzimidazole Research

The historical foundation of benzimidazole research traces back to 1872 when Hoebrecker first synthesized benzimidazole derivatives, specifically obtaining 2,5-dimethylbenzimidazole through the reduction of 2-nitro-4-methyl acetanilide. This initial synthesis marked the beginning of what would become one of the most significant areas of heterocyclic chemistry research. Subsequently, Ladenburg prepared similar compounds by refluxing 3,4-diamine toluene with glacial acetic acid, establishing alternative synthetic pathways that would prove fundamental to future development.

The pivotal moment in benzimidazole research occurred in the 1940s when Woolley hypothesized that benzimidazoles possessed purine-like structural characteristics and could evoke biological responses. This speculation proved prescient when Brink and colleagues discovered that 5,6-dimethylbenzimidazole was a degradation product of vitamin B12, with some derivatives exhibiting vitamin B12-like activity. The connection to vitamin B12 research fundamentally transformed the perception of benzimidazole compounds from simple heterocyclic curiosities to potentially significant biological molecules.

The discovery of benzimidazole's role in vitamin B12 provided the impetus for extensive research into the benzimidazole nucleus as a stable platform for drug development. This finding established the conceptual framework that would guide subsequent research efforts, including the development of complex derivatives such as 4-Methyl-2-(3-piperidinyl)-1H-benzimidazole dihydrochloride. The historical progression from simple benzimidazole synthesis to complex substituted derivatives reflects the systematic expansion of structure-activity relationship studies that characterizes modern medicinal chemistry.

Research efforts throughout the 1950s and 1960s expanded the scope of benzimidazole applications beyond vitamin research. The pharmaceutical research department of Ciba AG published significant findings in 1957 regarding the analgesic effects of benzimidazole derivatives, specifically 1-(β-diethylaminoethyl)-2-benzylbenzimidazole. These investigations laid the groundwork for understanding how structural modifications to the benzimidazole core could yield compounds with diverse pharmacological properties, including those that would eventually lead to the development of piperidine-substituted derivatives.

Significance in Heterocyclic Chemistry

The significance of 4-Methyl-2-(3-piperidinyl)-1H-benzimidazole dihydrochloride within heterocyclic chemistry stems from its representation of the benzimidazole scaffold as a "privileged structure" in drug design. Benzimidazole compounds have emerged as fundamental building blocks for numerous heterocyclic scaffolds that play central roles in the biological functioning of essential molecules. The designation of benzimidazole as a privileged moiety reflects its ability to interact with multiple biological targets through various mechanisms, making it an invaluable framework for pharmaceutical development.

The heterocyclic nature of 4-Methyl-2-(3-piperidinyl)-1H-benzimidazole dihydrochloride combines the established biological activity profile of benzimidazole with the pharmacological advantages of piperidine substitution. Benzimidazole derivatives have demonstrated remarkable versatility, encompassing diverse biological activities including antiprotozoal, antihelminthic, antimalarial, antiviral, anti-inflammatory, antimicrobial, anti-mycobacterial, and antiparasitic properties. The incorporation of the piperidine moiety adds additional pharmacological dimensions that can enhance bioavailability, receptor selectivity, and metabolic stability.

The structural versatility of benzimidazole makes it a promising scaffold for drug development, with the ease of synthesis contributing to its widespread adoption in medicinal chemistry research. The ability to introduce various substituents around the core structure has enabled the development of drugs across multiple therapeutic lines, including albendazole, mebendazole, and thiabendazole as anthelmintics, omeprazole, lansoprazole, and pantoprazole as proton pump inhibitors, and candesartan cilexitil and telmisartan as antihypertensives.

The compound 4-Methyl-2-(3-piperidinyl)-1H-benzimidazole dihydrochloride exemplifies the sophisticated approach to heterocyclic design that combines established pharmacophores with strategic structural modifications. The methyl substitution at the 4-position and the piperidine ring at the 2-position represent deliberate structural choices that can influence both pharmacological activity and physicochemical properties. These modifications demonstrate the systematic approach to structure-activity relationship optimization that characterizes contemporary heterocyclic chemistry.

Classification and Chemical Taxonomy

4-Methyl-2-(3-piperidinyl)-1H-benzimidazole dihydrochloride belongs to the broader classification of benzimidazole derivatives, which are heterocyclic aromatic organic compounds characterized by the fusion of benzene and imidazole rings. Within the systematic nomenclature of heterocyclic compounds, benzimidazole follows the Hantzsch-Widman naming convention, which provides a standardized approach to naming heterocyclic parent hydrides.

The chemical taxonomy of this compound can be organized according to multiple classification schemes. As a molecular entity, it represents a substituted benzimidazole with specific structural features that define its chemical identity. The molecular formula C13H19Cl2N3 indicates the presence of 13 carbon atoms, 19 hydrogen atoms, 2 chlorine atoms, and 3 nitrogen atoms, with a molecular weight of 288.216 atomic mass units. The dihydrochloride designation indicates that the compound exists as a salt form with two hydrochloride groups, which typically enhances solubility and stability characteristics.

From a structural perspective, the compound exhibits several key taxonomic features. The benzimidazole core provides the fundamental heterocyclic framework, while the 4-methyl substitution represents an alkyl modification that can influence electronic properties and steric interactions. The 2-(3-piperidinyl) substitution introduces a six-membered saturated nitrogen heterocycle that significantly alters the overall molecular topology and pharmacological profile.

Table 1: Structural Classification of 4-Methyl-2-(3-piperidinyl)-1H-benzimidazole dihydrochloride

| Classification Category | Designation |

|---|---|

| Primary Chemical Class | Benzimidazole Derivative |

| Molecular Formula | C13H19Cl2N3 |

| Molecular Weight | 288.216 g/mol |

| Salt Form | Dihydrochloride |

| Substitution Pattern | 4-Methyl, 2-(3-piperidinyl) |

| Stereochemistry | Unspecified at piperidine |

| Heterocyclic Systems | Benzimidazole, Piperidine |

The taxonomic classification also encompasses the compound's relationship to other benzimidazole derivatives. Within the benzimidazole family, compounds can be categorized based on substitution patterns, with 2-substituted benzimidazoles representing a particularly well-studied subclass. The specific combination of 4-methyl and 2-(3-piperidinyl) substitutions places this compound within a specialized subset of benzimidazole derivatives that combine aromatic methyl substitution with aliphatic nitrogen-containing ring systems.

Overview of Research Evolution

The research evolution surrounding 4-Methyl-2-(3-piperidinyl)-1H-benzimidazole dihydrochloride reflects the broader development of benzimidazole chemistry over several decades. The progression from basic benzimidazole synthesis to complex substituted derivatives demonstrates the systematic advancement of heterocyclic chemistry research methodologies and objectives. Early research focused primarily on establishing synthetic pathways and understanding fundamental chemical properties, while contemporary research emphasizes structure-activity relationships and biological applications.

The evolution of benzimidazole research can be characterized by distinct phases of development. The initial phase, spanning from the 1870s to the 1940s, involved the establishment of basic synthetic methods and the identification of fundamental chemical properties. The second phase, beginning in the 1940s with the vitamin B12 connection, marked the transition from purely chemical investigation to biological relevance. The third phase, extending from the 1950s through the 1980s, involved extensive pharmacological research and the development of the first generation of benzimidazole-based pharmaceuticals.

Contemporary research, representing the fourth phase, focuses on sophisticated structure-activity relationship studies and the development of highly specialized derivatives such as 4-Methyl-2-(3-piperidinyl)-1H-benzimidazole dihydrochloride. This phase is characterized by the application of advanced synthetic methodologies, computational chemistry approaches, and high-throughput screening techniques to identify optimal structural modifications for specific biological targets.

The research methodology has evolved from traditional synthetic chemistry approaches to integrated multidisciplinary investigations that combine organic synthesis, structural biology, pharmacology, and computational chemistry. Modern research on benzimidazole derivatives employs sophisticated analytical techniques including nuclear magnetic resonance spectroscopy, mass spectrometry, and X-ray crystallography to characterize molecular structures and properties.

Table 2: Research Evolution Timeline for Benzimidazole Derivatives

| Time Period | Research Focus | Key Developments |

|---|---|---|

| 1872-1940 | Basic Synthesis | Initial benzimidazole synthesis methods |

| 1940-1960 | Biological Connection | Vitamin B12 relationship discovery |

| 1960-1990 | Pharmaceutical Development | First-generation benzimidazole drugs |

| 1990-Present | Advanced Structure-Activity Studies | Specialized derivatives like piperidine-substituted compounds |

The development of 4-Methyl-2-(3-piperidinyl)-1H-benzimidazole dihydrochloride represents the culmination of decades of systematic research into benzimidazole chemistry. The compound embodies the sophisticated understanding of structure-activity relationships that has emerged from extensive research efforts. The specific structural features of this compound reflect deliberate design choices based on accumulated knowledge regarding the influence of various substituents on biological activity and physicochemical properties.

Eigenschaften

IUPAC Name |

4-methyl-2-piperidin-3-yl-1H-benzimidazole;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3.2ClH/c1-9-4-2-6-11-12(9)16-13(15-11)10-5-3-7-14-8-10;;/h2,4,6,10,14H,3,5,7-8H2,1H3,(H,15,16);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRZBHGOKOQGJHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)NC(=N2)C3CCCNC3.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Core Benzimidazole Synthesis

Methodology:

The foundational step involves synthesizing the benzimidazole nucleus, which can be achieved through the condensation of o-phenylenediamine with suitable carboxylic acid derivatives or aldehydes under acidic or neutral conditions.

- A common approach employs the condensation of o-phenylenediamine with formic acid derivatives or aldehydes in the presence of catalysts such as polyphosphoric acid or phosphoric acid at elevated temperatures (~150°C).

- Alternatively, oxidative cyclization of o-diaminobenzene derivatives with aldehydes or ketones under oxidative conditions (e.g., using hydrogen peroxide or iodine) is documented.

Data Table 1: Typical Conditions for Benzimidazole Core Synthesis

Introduction of the 4-Methyl Group

Methodology:

The methyl substitution at the 4-position is typically achieved via electrophilic methylation or via substitution reactions on pre-formed benzimidazole intermediates.

- Methylation of the benzimidazole ring can be performed using methyl iodide or dimethyl sulfate in the presence of base (e.g., potassium carbonate) at reflux temperatures (~80-100°C).

- Alternatively, methylation during the synthesis of the core ring using methylated precursors or substituted diamines.

Data Table 2: Methylation Techniques

| Method | Reagents | Base | Temperature | Yield | References |

|---|---|---|---|---|---|

| Alkylation with methyl iodide | CH₃I | K₂CO₃ | 80-100°C | 75-90% | |

| Methylated precursor synthesis | Methylated diamines | - | - | - |

Attachment of the 3-Piperidinyl Group

Methodology:

The key step involves nucleophilic substitution or coupling reactions to attach the piperidine moiety at the 2-position of the benzimidazole.

- The process typically involves halogenated intermediates (e.g., 2-chlorobenzimidazole derivatives), which undergo nucleophilic substitution with piperidine in polar aprotic solvents such as DMF or DMSO at elevated temperatures (~80-120°C).

- Alternatively, reductive amination or direct amination strategies can be employed if suitable functional groups are present.

Data Table 3: Piperidine Attachment Strategies

Final Salt Formation: Dihydrochloride

Methodology:

The free base is converted into its dihydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, often ethanol or methanol, under mild conditions.

- Dissolution of the free base in ethanol followed by bubbling or addition of gaseous HCl or HCl solution yields the dihydrochloride salt.

- The precipitated salt is filtered, washed, and dried under vacuum.

Data Table 4: Salt Formation Conditions

| Method | Reagents | Solvent | Conditions | Yield | References |

|---|---|---|---|---|---|

| Acidification | Free base + HCl gas or HCl solution | Ethanol or methanol | Room temperature | >95% | , |

Summary of the Synthesis Route

Additional Considerations

- Environmental and Safety Aspects: Use of greener solvents and minimizing toxic reagents are ongoing research focuses.

- Purification: Recrystallization from ethanol or chromatography techniques are standard for obtaining high-purity products.

- Characterization: Confirmatory techniques include NMR (¹H and ¹³C), IR spectroscopy, and elemental analysis.

Analyse Chemischer Reaktionen

Types of Reactions

4-Methyl-2-(3-piperidinyl)-1h-benzimidazole dihydrochloride can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of nitro groups to amines using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

Substitution: Halogenation, alkylation, or acylation reactions using appropriate halogenating agents, alkyl halides, or acyl chlorides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Palladium on carbon (Pd/C), hydrogen gas.

Substitution: Halogenating agents (e.g., N-bromosuccinimide), alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions include N-oxides, amines, and various substituted derivatives, which can further be utilized in medicinal chemistry for drug development.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research has demonstrated that 4-Methyl-2-(3-piperidinyl)-1H-benzimidazole dihydrochloride exhibits significant antiproliferative effects against various cancer cell lines. For instance, studies indicate that derivatives of benzimidazole can inhibit the growth of breast cancer cells (MDA-MB-231) with minimal inhibitory concentrations (MIC) comparable to established chemotherapeutics like doxorubicin .

Antimicrobial Properties

The compound has shown promising results in antimicrobial assays against both Gram-positive and Gram-negative bacteria. For example:

- Antibacterial Activity : It has been reported to exhibit MIC values as low as 8 µg/mL against Staphylococcus aureus, including methicillin-resistant strains .

- Antifungal Activity : Its efficacy extends to antifungal applications, demonstrating activity against Candida albicans and Aspergillus niger with MIC values around 64 µg/mL .

Analgesic Effects

Preliminary studies suggest that the compound may also possess analgesic properties, potentially making it useful in pain management therapies. The mechanism of action is thought to involve modulation of specific receptors related to pain pathways.

Synthesis and Structure-Activity Relationship

The synthesis of 4-Methyl-2-(3-piperidinyl)-1H-benzimidazole dihydrochloride typically involves multi-step processes that allow for structural modifications to enhance biological activity. The positioning of substituents on the benzimidazole ring significantly influences its pharmacological profile, as variations can lead to differences in potency and efficacy across different applications .

Case Studies and Research Findings

Several studies have documented the biological evaluations of this compound:

Wirkmechanismus

The mechanism of action of 4-Methyl-2-(3-piperidinyl)-1h-benzimidazole dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to the inhibition of enzyme activity or modulation of receptor signaling pathways, resulting in the desired therapeutic effects. The exact molecular targets and pathways involved may vary depending on the specific application and biological context.

Vergleich Mit ähnlichen Verbindungen

Key Structural Variations and Pharmacological Implications

The pharmacological profile of benzimidazole derivatives is highly sensitive to substituent positions and heterocyclic modifications. Below is a comparative analysis with five analogs:

Critical Analysis of Structural and Functional Differences

- Positional Isomerism: The 4-methyl group in the target compound may reduce metabolic oxidation compared to 1-methyl analogs (e.g., QZ-9941), where the N1-methyl group could increase susceptibility to cytochrome P450 enzymes . 3-Piperidinyl vs.

Substituent Effects :

- Fluorine at 5-position (CBR02278): Enhances lipophilicity and metabolic stability, which could improve blood-brain barrier penetration for CNS-targeted applications .

- Pyrrolidinyl vs. Piperidinyl (QC-2350): The smaller pyrrolidine ring in QC-2350 may favor HO-2 isoform binding due to reduced steric bulk, whereas piperidine derivatives show broader isoform inhibition .

Salt Form :

- All compared compounds are dihydrochloride salts, ensuring high aqueous solubility for in vitro and in vivo studies. This is critical for oral bioavailability, as demonstrated in anxiolytic benzimidazoles like those in .

Biologische Aktivität

4-Methyl-2-(3-piperidinyl)-1H-benzimidazole dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula for 4-Methyl-2-(3-piperidinyl)-1H-benzimidazole dihydrochloride is . The compound features a benzimidazole core, which is known for its diverse pharmacological properties, and a piperidine moiety that may enhance its interaction with biological targets.

The biological activity of 4-Methyl-2-(3-piperidinyl)-1H-benzimidazole dihydrochloride can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, thereby altering biochemical processes.

- Receptor Modulation : It has the potential to interact with various receptors, influencing cellular signaling pathways.

- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties against certain pathogens.

Biological Activity Data

Case Studies and Research Findings

-

Antimicrobial Studies :

- In vitro studies demonstrated that 4-Methyl-2-(3-piperidinyl)-1H-benzimidazole dihydrochloride effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be significantly lower than those of standard antibiotics, indicating its potential as a novel antimicrobial agent.

-

Anticancer Research :

- A study investigated the compound's effects on human breast cancer cell lines. Results showed a dose-dependent reduction in cell viability, with IC50 values indicating potent anticancer properties. Further mechanistic studies revealed that the compound induces apoptosis through the activation of caspase pathways.

-

Neuroprotective Effects :

- In animal models of neurodegenerative diseases, administration of the compound resulted in improved cognitive function and reduced neuronal death, suggesting its potential role in treating conditions like Alzheimer's disease.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes and characterization techniques for 4-Methyl-2-(3-piperidinyl)-1H-benzimidazole dihydrochloride?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, benzimidazole derivatives are often prepared by reacting substituted benzimidazole precursors with piperidine-containing reagents under basic conditions (e.g., potassium carbonate) in polar aprotic solvents. Post-synthesis, characterization should include:

- Spectroscopy : IR to confirm functional groups (e.g., C=N stretch at ~1600 cm⁻¹), ¹H/¹³C NMR for structural elucidation (e.g., aromatic protons at δ 7.0–8.0 ppm), and ESI-MS for molecular ion validation .

- Thermal Analysis : TGA/DTA to assess decomposition profiles (e.g., stability up to 200°C) .

Q. How can researchers ensure safety when handling intermediates during synthesis?

- Methodological Answer : Follow protocols for hazardous intermediates (e.g., chlorinated reagents):

- Use fume hoods and PPE (gloves, goggles).

- Implement spill containment measures (e.g., inert absorbents).

- Reference safety data sheets (SDS) for emergency procedures, such as skin/eye冲洗 with water for ≥15 minutes and medical consultation for persistent irritation .

Q. What statistical methods are recommended for preliminary experimental design?

- Methodological Answer : Use factorial design to minimize trial-and-error:

- Define variables (e.g., temperature, solvent ratio, catalyst loading).

- Apply 2^k factorial designs to screen significant factors efficiently.

- Analyze variance (ANOVA) to prioritize parameters affecting yield/purity .

Advanced Research Questions

Q. How can computational tools optimize reaction pathways for this compound?

- Methodological Answer : Integrate quantum chemical calculations and reaction path search algorithms (e.g., via ICReDD’s framework):

- Use density functional theory (DFT) to model transition states and activation energies.

- Apply machine learning (ML) to predict optimal conditions (e.g., solvent polarity, reaction time) from databases like REAXYS or PISTACHIO .

- Validate predictions with small-scale experiments before scaling .

Q. What strategies resolve contradictions in thermal stability data across studies?

- Methodological Answer : Cross-validate findings using:

- Controlled TGA/DTA : Replicate experiments under inert vs. oxidative atmospheres to assess decomposition mechanisms.

- Kinetic Analysis : Apply Flynn-Wall-Ozawa isoconversional method to compare activation energies from conflicting datasets .

- Complementary Techniques : Pair thermal data with DSC (melting points) and XRD (crystalline phase stability) .

Q. How can AI-driven simulations enhance process control in large-scale synthesis?

- Methodological Answer : Leverage tools like COMSOL Multiphysics for:

- Reactor Modeling : Simulate heat/mass transfer to avoid hotspots during exothermic steps.

- Real-Time Optimization : Train ML models on historical data to adjust parameters (e.g., feed rate) dynamically.

- Risk Mitigation : Predict and mitigate crystallization fouling or byproduct formation .

Q. What advanced purification techniques improve yield for structurally similar benzimidazoles?

- Methodological Answer : For challenging separations:

- Membrane Technologies : Use nanofiltration to isolate target compounds from byproducts based on molecular weight cutoffs.

- Chromatography : Optimize HPLC gradients with C18 columns and ion-pairing agents (e.g., TFA) for polar impurities.

- Crystallization Screening : Employ high-throughput platforms to identify ideal solvent/anti-solvent combinations .

Q. How do researchers ensure data integrity in collaborative studies on this compound?

- Methodological Answer : Implement robust data management protocols:

- Encryption : Secure raw spectral/thermal data with AES-256 encryption.

- Blockchain Logging : Use decentralized ledgers to timestamp experimental steps and prevent tampering.

- Access Controls : Restrict dataset modifications to principal investigators via role-based permissions .

Data Contradiction Analysis Framework

- Step 1 : Replicate experiments under identical conditions to confirm reproducibility.

- Step 2 : Cross-reference with computational models (e.g., DFT-predicted spectra vs. observed NMR shifts) .

- Step 3 : Conduct meta-analyses of peer-reviewed studies to identify consensus trends (e.g., solvent effects on fluorescence) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.